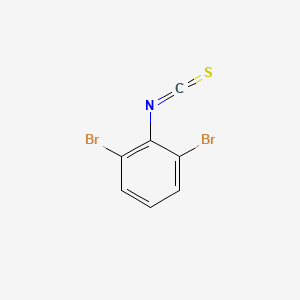
2,6-Dibromophenyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromophenyl isothiocyanate is an organic compound characterized by the presence of two bromine atoms and an isothiocyanate group attached to a phenyl ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromophenyl isothiocyanate typically involves the reaction of 2,6-dibromoaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{2,6-Dibromoaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of thiophosgene .
化学反应分析
Types of Reactions: 2,6-Dibromophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine.
Addition Reactions: Reagents include primary and secondary amines, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Substitution Reactions: Products include various substituted phenyl isothiocyanates.
Addition Reactions: Products include thioureas and other derivatives depending on the nucleophile used.
科学研究应用
2,6-Dibromophenyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2,6-dibromophenyl isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to other isothiocyanates, which are known to induce apoptosis in cancer cells by targeting mitochondrial pathways and promoting the release of cytochrome c .
相似化合物的比较
- 2,6-Dimethylphenyl isothiocyanate
- Phenyl isothiocyanate
- 4-Methylphenyl isothiocyanate
Comparison: 2,6-Dibromophenyl isothiocyanate is unique due to the presence of two bromine atoms, which can influence its reactivity and biological activity. Compared to 2,6-dimethylphenyl isothiocyanate, the bromine atoms make it more reactive in substitution reactions. Phenyl isothiocyanate, lacking any substituents on the phenyl ring, is less reactive but more versatile in various synthetic applications .
属性
分子式 |
C7H3Br2NS |
|---|---|
分子量 |
292.98 g/mol |
IUPAC 名称 |
1,3-dibromo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
InChI 键 |
APUPAZDXSFPPGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)N=C=S)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
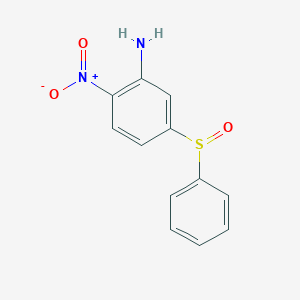
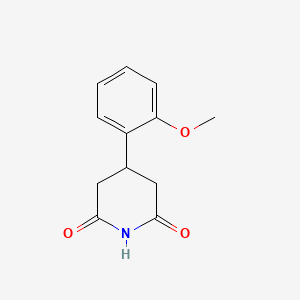

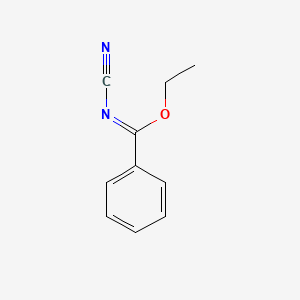
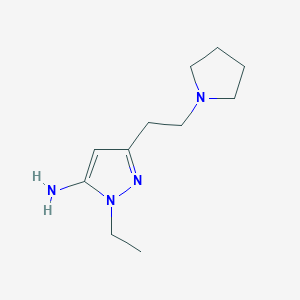
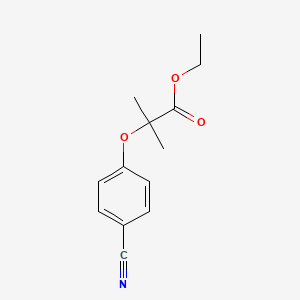

![2-[(Oxan-2-yl)oxy]benzaldehyde](/img/structure/B8684559.png)
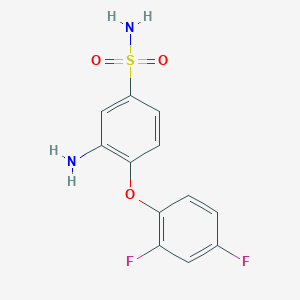
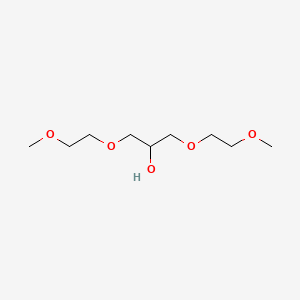
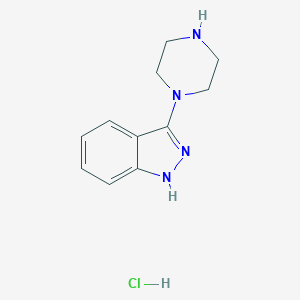
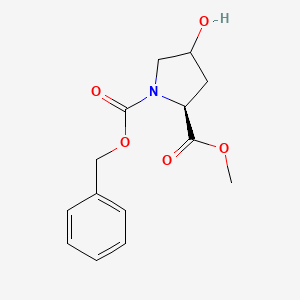
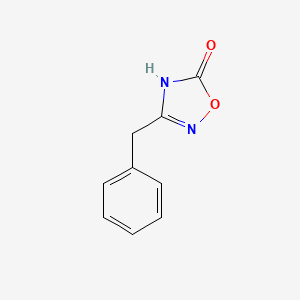
![6-[(Dimethylamino)methyl]pyridin-3-amine](/img/structure/B8684620.png)
